molecular formula C10H15N3OS B12863680 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione

Cat. No.: B12863680
M. Wt: 225.31 g/mol
InChI Key: IXTDEHNIQKBYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring pyrazole and morpholine motifs, like this one, are frequently investigated as key scaffolds or intermediates in the development of biologically active molecules. Pyrazole-containing structures are explored for various applications, including as ligands in catalytic systems and in the development of novel therapeutic agents . Researchers utilize this compound strictly in laboratory settings for scientific purposes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C10H15N3OS/c1-8-7-11-12-9(8)6-10(15)13-2-4-14-5-3-13/h7H,2-6H2,1H3,(H,11,12)

InChI Key

IXTDEHNIQKBYNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)CC(=S)N2CCOCC2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For example:

  • Condensation of methyl acetoacetate with substituted phenylhydrazine hydrochlorides in acetic acid under reflux conditions yields pyrazole intermediates with methyl substitution at the 4-position. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation and side reactions.

  • Reaction conditions: reflux in acetic acid, stirring overnight, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate.

  • Purification: column chromatography on silica gel using hexane/ethyl acetate mixtures.

  • Yields: 41–80% depending on substituents and reaction conditions.

Characterization of Pyrazole Intermediates

  • Typical melting points: ~130°C.
  • 1H NMR signals for aromatic and methyl protons confirm substitution patterns.
  • 13C NMR and HRMS data support the structure and purity of intermediates.

Purification and Characterization

  • After synthesis, the crude product is typically purified by column chromatography using silica gel and solvent systems such as hexane/ethyl acetate in ratios like 3:1 or 6:1.

  • Recrystallization from ethanol/n-hexane mixtures is also employed to obtain pure crystalline products.

  • Characterization includes:

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Methyl acetoacetate + substituted phenylhydrazine hydrochloride + sodium acetate Acetic acid Reflux (overnight) ~12-16 h 41–80 Nitrogen atmosphere, neutralization with NaHCO3
Morpholinoethanethione coupling Pyrazole intermediate + morpholinoethanethione + CaO + Ca(OH)2 1,4-Dioxane Reflux 10–20 min + 4–5 h 60–75 Base-assisted coupling, followed by acid workup
Purification Silica gel chromatography Hexane/ethyl acetate Room temperature - - Recrystallization from ethanol/n-hexane

Research Findings and Optimization Notes

  • The use of calcium oxide and calcium hydroxide as bases in the coupling step improves reaction efficiency and yield by neutralizing acidic byproducts and promoting nucleophilic substitution.

  • Refluxing in 1,4-dioxane provides a suitable medium for both solubility and reaction kinetics.

  • Purification by column chromatography is essential to remove side products and unreacted starting materials, ensuring high purity.

  • Structural confirmation by X-ray crystallography has been reported for related pyrazole derivatives, validating the synthetic approach and molecular configuration.

  • The synthetic methods are adaptable to various substituted pyrazole derivatives, allowing for structural diversity in the final compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Pyrazole Substituents Functional Group Key Bioactivity/Properties Reference
2-(4-Methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione 4-methyl Morpholinoethanethione (C=S) Stability in acidic synthesis
TXX-522 4-methyl, 5-(4-chlorophenyl) Urea (NHCONH₂) CB1R antagonist (Kp = 0.02), anti-obesity
CDMPO 4-methyl, 5-(4-chlorophenyl) Oxoacetamide (CO-NH-OH) Anti-inflammatory in microglia
Analogue from Yoon et al. (2023) 4-methyl, 5-(4-chlorophenyl) Morpholinoethane-1,2-dione Reduced cytotoxicity in BV2 cells
Key Observations:

Pyrazole Substitutions: The target compound lacks the 5-(4-chlorophenyl) substituent present in TXX-522, CDMPO, and Yoon et al.’s analog. The 4-methyl group on the pyrazole is conserved across analogs, suggesting its role in optimizing metabolic stability or receptor interactions .

Functional Group Impact: Thione (C=S) vs. Urea (NHCONH₂): The thione group in the target compound may offer stronger hydrogen-bond acceptor capacity compared to urea, influencing target affinity. However, TXX-522’s urea group contributes to its high CB1R selectivity and low blood-brain barrier (BBB) permeability (Kp = 0.02) . Thione vs. Dione (CO-CO): The morpholinoethane-1,2-dione group in Yoon et al.’s analog enhances polarity, correlating with reduced cytotoxicity in BV2 microglial cells. The thione group may confer greater stability under acidic conditions, as evidenced by its synthesis pathway . Thione vs. Oxoacetamide (CO-NH-OH): CDMPO’s oxoacetamide group supports anti-inflammatory effects in microglia, likely through modulation of reactive oxygen species. The thione’s sulfur atom might alter redox interactions .

Pharmacological and Physicochemical Properties

  • BBB Permeability: TXX-522’s low BBB permeability (Kp = 0.02) is attributed to its urea group and chlorophenyl substituents. The target compound’s morpholinoethanethione group, while polar, may exhibit intermediate BBB penetration due to the thione’s moderate lipophilicity .
  • Synthetic Feasibility : The target compound’s synthesis via hydrolysis is straightforward and high-yielding compared to multi-step routes for TXX-522 and CDMPO .

Therapeutic Potential

While the target compound’s bioactivity remains uncharacterized, inferences can be drawn from analogs:

  • Neurological Disorders : CDMPO’s anti-inflammatory effects in microglia suggest that the target compound’s pyrazole-morpholine scaffold could modulate neuroinflammation .

Biological Activity

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione, also known by its CAS number 806637-95-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione is C10H15N3OS, with a molecular weight of approximately 225.31 g/mol. The structure features a pyrazole ring, a morpholine moiety, and a thione group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and morpholine structures exhibit notable antimicrobial properties. In vitro studies have shown that 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione demonstrates significant activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study conducted on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptotic cell death.

The exact mechanisms through which 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Enzymatic Activity: The thione group may interact with thiol-containing enzymes, disrupting their function and leading to cellular stress.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways: There is evidence that this compound can influence key signaling pathways involved in cell survival and apoptosis.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary toxicity studies in animal models have shown that 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione has a favorable safety margin at therapeutic doses. However, further studies are needed to fully elucidate its toxicological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.